molecular formula C18H18N4O2 B2718106 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine CAS No. 2097922-63-7

2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine

Cat. No. B2718106
CAS RN: 2097922-63-7
M. Wt: 322.368
InChI Key: JQGPGHGQCBRAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine” is a chemical compound with the molecular formula C18H18N4O2. It’s a complex molecule that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound is a common feature in many biologically active compounds . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and an indolizine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Structural Applications

Indolizines, including compounds similar to "2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine," are crucial in the synthesis of complex organic molecules. Recent advances have shown new methodologies for synthesizing indolizines, such as transition metal-catalyzed reactions and oxidative coupling, providing access to substitution patterns previously challenging to achieve. These synthetic pathways are instrumental in developing new drugs and materials with specific chemical and physical properties (Sadowski, Klajn, & Gryko, 2016).

Catalysis and Chemical Reactions

The study of indolizines extends to their use as intermediates in catalytic processes. For example, the catalysis involving indolizines has led to efficient, atom-economical access to these compounds, showcasing their versatility in organic synthesis. Such reactions involve the formation of C-N bonds and demonstrate the utility of indolizines in constructing complex molecular architectures, which is essential for developing new catalysts and enhancing reaction efficiencies (Liu et al., 2015).

Materials Science

Indolizines' unique electronic and structural properties make them suitable for applications in materials science. Their incorporation into materials can lead to the development of new functional materials with applications in electronics, photonics, and as sensors. For instance, indolizine derivatives have been explored for their fluorescent properties, which can be utilized in the design of optical materials and devices (Troll, Beckel, & Lentner-Böhm, 1997).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrimidine moiety in the compound, which exhibits a wide range of pharmacological activities, could be employed in the design of privileged structures in medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

indolizin-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-19-7-5-17(20-13)24-16-6-9-22(12-16)18(23)14-10-15-4-2-3-8-21(15)11-14/h2-5,7-8,10-11,16H,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGPGHGQCBRAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine

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